molecular formula C26H25N3O8S B2568660 Fmoc-D-Dab(Me,Ns)-OH CAS No. 2389078-87-7

Fmoc-D-Dab(Me,Ns)-OH

Cat. No.: B2568660
CAS No.: 2389078-87-7
M. Wt: 539.56
InChI Key: HYVVHKUVEZHAID-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dab(Me,Ns)-OH is a derivative of the amino acid 2,4-diaminobutyric acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is used in peptide synthesis, particularly in the preparation of peptides with specific side-chain modifications. The presence of the Fmoc group allows for selective deprotection during solid-phase peptide synthesis, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dab(Me,Ns)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The methylation of the amino group can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The nosyl (Ns) group is introduced using nosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Dab(Me,Ns)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The Ns group can be removed using thiol reagents such as mercaptoethanol or dithiothreitol.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF

    Substitution: Mercaptoethanol or dithiothreitol

    Coupling: HATU or DIC in the presence of a base like DIPEA

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Amino Acid: Removal of the Ns group yields the free amino group.

Scientific Research Applications

Fmoc-D-Dab(Me,Ns)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and biomolecules.

Mechanism of Action

The mechanism of action of Fmoc-D-Dab(Me,Ns)-OH involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and coupling reactions The Ns group provides additional protection and can be selectively removed to reveal the free amino group for further reactions

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dap(Me,Ns)-OH: Similar structure but with a different side-chain modification.

    Fmoc-Orn(Me,Ns)-OH: Contains an ornithine backbone instead of 2,4-diaminobutyric acid.

    Fmoc-Lys(Me,Ns)-OH: Contains a lysine backbone with similar side-chain modifications.

Uniqueness

Fmoc-D-Dab(Me,Ns)-OH is unique due to its specific side-chain modifications and the presence of both Fmoc and Ns protecting groups. These features allow for precise control over the synthesis and modification of peptides, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVVHKUVEZHAID-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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